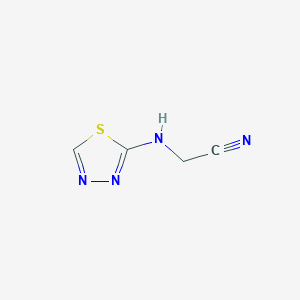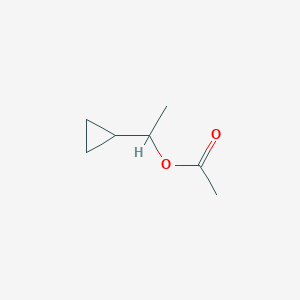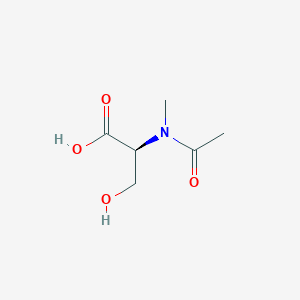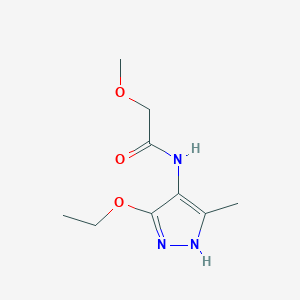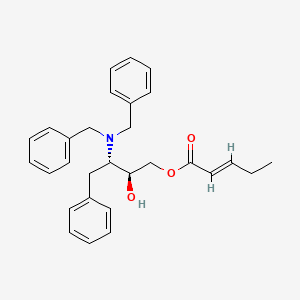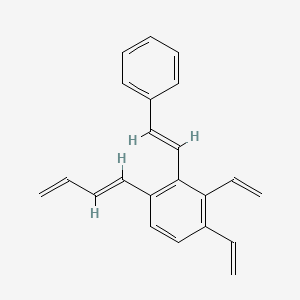
Styrene,butadiene,divinylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Styrene, butadiene, and divinylbenzene are important monomers used in the production of various polymers. Styrene is a colorless liquid that is used to make polystyrene and other copolymers. Butadiene is a gas that is used in the production of synthetic rubber. Divinylbenzene is a cross-linking agent that is used to produce ion exchange resins and other cross-linked polymers. When combined, these monomers can form copolymers with unique properties that are useful in a wide range of applications.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of styrene, butadiene, and divinylbenzene copolymers typically involves free radical polymerization. This process can be carried out using various techniques, including suspension, emulsion, and solution polymerization. The choice of technique depends on the desired properties of the final product.
Suspension Polymerization: In this method, the monomers are dispersed in water with the help of a stabilizing agent. The polymerization is initiated by a free radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN).
Emulsion Polymerization: This technique involves the use of surfactants to create micelles in which the polymerization occurs. The monomers are emulsified in water, and the polymerization is initiated by a water-soluble initiator, such as potassium persulfate.
Solution Polymerization: In this method, the monomers are dissolved in a suitable solvent, and the polymerization is initiated by a free radical initiator.
Industrial Production Methods
Industrial production of styrene, butadiene, and divinylbenzene copolymers often involves continuous processes to ensure consistent product quality and high production rates. The choice of production method depends on the specific application and desired properties of the final product.
化学反应分析
Types of Reactions
Styrene, butadiene, and divinylbenzene copolymers can undergo various chemical reactions, including oxidation, reduction, and substitution.
Oxidation: The copolymers can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can be carried out using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; temperatures between 20-80°C.
Reduction: Sodium borohydride, lithium aluminum hydride; temperatures between 0-50°C.
Substitution: Halogens, alkylating agents; temperatures between 20-100°C.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce hydroxyl or carboxyl-functionalized polymers, while substitution can introduce halogen or alkyl groups into the polymer .
科学研究应用
Styrene, butadiene, and divinylbenzene copolymers have a wide range of scientific research applications, including:
Biology: The copolymers can be functionalized with biomolecules for use in biosensors and bioseparation.
Medicine: The copolymers are used in drug delivery systems and as materials for medical devices.
Industry: The copolymers are used in the production of ion exchange resins, adhesives, and coatings.
作用机制
The mechanism of action of styrene, butadiene, and divinylbenzene copolymers depends on their specific application. For example, in catalysis, the copolymers can act as supports for metal catalysts, providing a high surface area for the reaction to occur . In drug delivery, the copolymers can encapsulate drugs and release them in a controlled manner .
相似化合物的比较
Styrene, butadiene, and divinylbenzene copolymers can be compared with other similar compounds, such as:
Polystyrene: Polystyrene is a homopolymer of styrene and has different properties compared to the copolymer.
Polybutadiene: Polybutadiene is a homopolymer of butadiene and is primarily used in the production of synthetic rubber.
Divinylbenzene Copolymers: These copolymers can be cross-linked with other monomers to produce materials with different properties.
The uniqueness of styrene, butadiene, and divinylbenzene copolymers lies in their ability to combine the properties of all three monomers, resulting in materials with a wide range of applications and properties .
属性
分子式 |
C22H20 |
|---|---|
分子量 |
284.4 g/mol |
IUPAC 名称 |
1-[(1E)-buta-1,3-dienyl]-3,4-bis(ethenyl)-2-[(E)-2-phenylethenyl]benzene |
InChI |
InChI=1S/C22H20/c1-4-7-13-20-16-15-19(5-2)21(6-3)22(20)17-14-18-11-9-8-10-12-18/h4-17H,1-3H2/b13-7+,17-14+ |
InChI 键 |
RMCJTQBFLGKYFS-OHGNNXCFSA-N |
手性 SMILES |
C=C/C=C/C1=C(C(=C(C=C1)C=C)C=C)/C=C/C2=CC=CC=C2 |
规范 SMILES |
C=CC=CC1=C(C(=C(C=C1)C=C)C=C)C=CC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


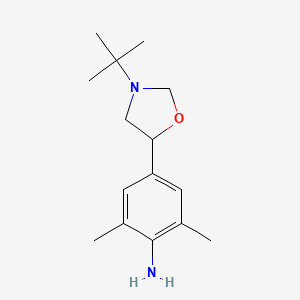
![N,N-dibenzyl-4-[4,6-bis[4-(dibenzylamino)phenyl]-1,3,5,2,4,6-trioxatriborinan-2-yl]aniline](/img/structure/B13797435.png)

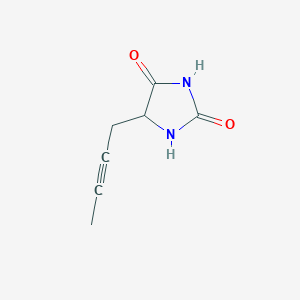
![4-Amino-2-[(diethylamino)methyl]-6-ethylphenol](/img/structure/B13797447.png)
![Ethyl 4-({[2-(thiophen-2-yl)-1,3-thiazolidin-3-yl]carbonothioyl}amino)benzoate](/img/structure/B13797455.png)
![Furo[2,3-E]benzoxazole](/img/structure/B13797458.png)
![(3R)-3-[[(1S)-1-phenylethyl]amino]butan-1-ol](/img/structure/B13797463.png)
